REACTION_CXSMILES
|
[Mg].[Cl:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7]Br)=[CH:5][CH:4]=1.[CH:11](=[O:15])[CH:12]([CH3:14])[CH3:13]>CCOCC.II>[Cl:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7][CH:11]([OH:15])[CH:12]([CH3:14])[CH3:13])=[CH:5][CH:4]=1
|
Name
|
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(CBr)C=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
solution
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
12.7 mL
|
Type
|
reactant
|
Smiles
|
C(C(C)C)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0.165 g
|
Type
|
catalyst
|
Smiles
|
II
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 °C
|
Type
|
CUSTOM
|
Details
|
stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture reached reflux
|
Type
|
ADDITION
|
Details
|
The addition of solution
|
Type
|
TEMPERATURE
|
Details
|
to maintain
|
Type
|
TEMPERATURE
|
Details
|
a gentle reflux (˜90 min)
|
Duration
|
90 min
|
Type
|
ADDITION
|
Details
|
On completion of addition
|
Type
|
TEMPERATURE
|
Details
|
The reaction was then cooled to 0° C
|
Type
|
ADDITION
|
Details
|
On completion of the addition the reaction
|
Type
|
TEMPERATURE
|
Details
|
to warm to 23° C.
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with ice (˜200 g)
|
Type
|
EXTRACTION
|
Details
|
This was extracted twice with ether
|
Type
|
CUSTOM
|
Details
|
the organic phase was evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography (0 to 10% MeOH/CH2Cl2)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)CC(C(C)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.89 g | |
YIELD: PERCENTYIELD | 43% | |
YIELD: CALCULATEDPERCENTYIELD | 42.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |